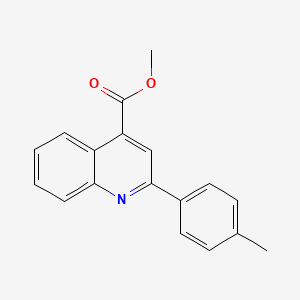
N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide, also known as NS8593, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as N-type calcium channel blockers and has been found to have a wide range of effects on the human body. In
作用機序
N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide works by blocking N-type calcium channels, which are involved in the transmission of pain signals and neurotransmitter release in the brain. By blocking these channels, this compound can reduce the transmission of pain signals and the release of neurotransmitters, leading to a reduction in pain and other neurological symptoms.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects on the human body. It has been shown to reduce pain and inflammation in animal models of chronic pain and arthritis. It has also been found to have anti-epileptic effects and to improve motor function in animal models of Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide is its ability to selectively block N-type calcium channels, making it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of this compound is its relatively low potency, which may limit its effectiveness in clinical settings.
将来の方向性
There are several future directions for research on N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide. One area of research is the development of more potent analogs of this compound that can be used in clinical settings. Another area of research is the identification of specific neurological disorders that may benefit from treatment with this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. Its ability to selectively block N-type calcium channels makes it a potential candidate for the treatment of various neurological disorders. However, further research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide involves the reaction of 5-chloro-3-cyano-4,6-dimethylpyridine-2-sulfonamide with cyclohexylmagnesium bromide followed by allylation with allyl bromide. The resulting product is then purified through column chromatography to obtain pure this compound.
科学的研究の応用
N-allyl-5-chloro-3-cyano-N-cyclohexyl-4,6-dimethylpyridine-2-sulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have a wide range of effects on the human body, including its ability to block N-type calcium channels. This makes it a potential candidate for the treatment of various neurological disorders such as chronic pain, epilepsy, and Parkinson's disease. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
5-chloro-3-cyano-N-cyclohexyl-4,6-dimethyl-N-prop-2-enylpyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2S/c1-4-10-21(14-8-6-5-7-9-14)24(22,23)17-15(11-19)12(2)16(18)13(3)20-17/h4,14H,1,5-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTMJYZBBQOFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)S(=O)(=O)N(CC=C)C2CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

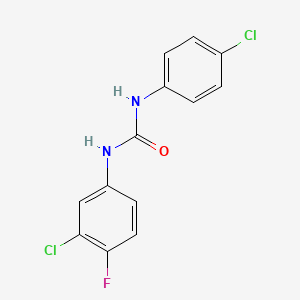

![N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5809131.png)
![4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5809134.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5809139.png)
![(3-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B5809146.png)
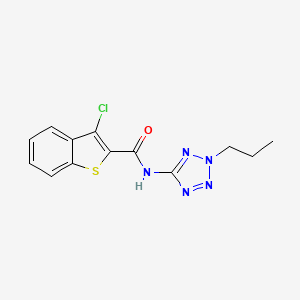
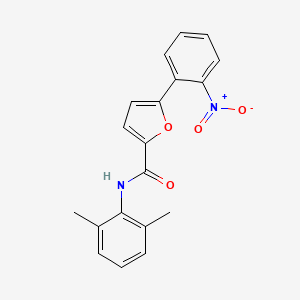
![1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5809171.png)
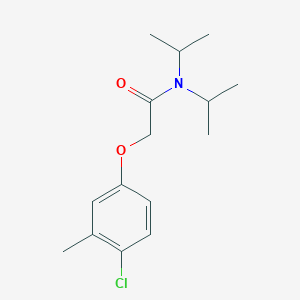
![N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5809186.png)
![5-methyl-4-[(1H-1,2,4-triazol-5-ylthio)methyl]-2-furoic acid](/img/structure/B5809194.png)

